3-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione
CAS No.:
Cat. No.: VC16534679
Molecular Formula: C26H35NO3
Molecular Weight: 409.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H35NO3 |
|---|---|
| Molecular Weight | 409.6 g/mol |
| IUPAC Name | 3-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione |
| Standard InChI | InChI=1S/C26H35NO3/c1-23(2)19-7-6-18-17(24(19,3)11-10-20(23)28)9-13-25(4)16(8-12-26(18,25)5)15-14-21(29)27-22(15)30/h6,14,16-17,19H,7-13H2,1-5H3,(H,27,29,30) |
| Standard InChI Key | MBOKEBRRTSUMOO-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5=CC(=O)NC5=O)C)C)C |
Introduction
The compound 3-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione is a complex organic molecule featuring a cyclopenta[a]phenanthrene core with multiple methyl groups and a pyrrole-2,5-dione moiety. This structure makes it a member of the oxosteroids class, known for diverse physiological roles and potential therapeutic applications .
Chemical Reactivity
The compound can undergo various chemical reactions typical for diketones and pyrrole derivatives. Common reagents include sodium borohydride for reduction and acetic anhydride for acetylation. Reaction conditions must be optimized to favor desired pathways while minimizing side reactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions and functional group introduction, requiring careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity of the final product.
Mechanism of Action
The compound interacts with biological targets such as enzymes or receptors, potentially modulating enzymatic activity or influencing signaling pathways. Its structural features allow it to participate in various biochemical pathways, which may affect cellular processes related to inflammation and cancer cell proliferation.
Potential Applications
Given its unique structure and biological activities, this compound has potential applications in medicinal chemistry and biochemistry. It is of interest in research related to inflammation and cancer, where compounds with similar structures have shown promise .
Research Findings and Future Directions
Research on this compound is ongoing, focusing on its interactions with biomolecules and potential therapeutic applications. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine binding affinities and modes of interaction. Future studies may explore structural modifications to enhance its biological activities, contributing to innovative therapeutic strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume